molecular formula C5H4BrN5 B15068273 7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine

7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine

Cat. No.: B15068273
M. Wt: 214.02 g/mol
InChI Key: TTYRDDBVHFENMN-UHFFFAOYSA-N
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Description

7-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine (CAS 1887072-24-3) is a brominated triazolopyridine derivative with the molecular formula C5H4BrN5 and a molecular weight of 214.03 g/mol . This compound serves as a versatile and valuable building block in medicinal chemistry and organic synthesis, particularly for the construction of more complex molecules. The triazolopyridine scaffold is recognized as a famous synthetic pharmacophore and the primary building block in several approved drugs . Researchers leverage this bromo-amino derivative as a key intermediate to develop novel compounds with potential biological activities. The bromine atom offers a reactive site for further functionalization via cross-coupling reactions, while the amine group can be used for amide bond formation or other derivatizations, making it a highly flexible synthon. The broader triazolopyridine family of compounds, to which this molecule belongs, has demonstrated a wide spectrum of biological and pharmacological activities in research, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties . This product is intended for research and development purposes only. It is not designed for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the safety data sheet for proper handling and hazard information. Hazard Statements: H302 - Harmful if swallowed; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation .

Properties

Molecular Formula

C5H4BrN5

Molecular Weight

214.02 g/mol

IUPAC Name

7-bromo-2H-triazolo[4,5-b]pyridin-5-amine

InChI

InChI=1S/C5H4BrN5/c6-2-1-3(7)8-5-4(2)9-11-10-5/h1H,(H3,7,8,9,10,11)

InChI Key

TTYRDDBVHFENMN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NNN=C2N=C1N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 7-bromo-1H-pyridin-2-amine with sodium azide in the presence of a copper catalyst. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of 7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its bioactive effects. For example, it has been shown to inhibit kinases involved in cell signaling pathways, which can result in the suppression of cancer cell growth .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1887072-24-3
  • Molecular Formula : C₅H₄BrN₅
  • Molecular Weight : 214.02 g/mol
  • Purity : ≥95% (as per commercial specifications) .

Synthesis: This compound is synthesized via cyclization of a diamine precursor (e.g., 5-amino-1,2,3-triazole derivatives) using isoamyl nitrite, a method validated for analogous triazolo[4,5-b]pyridines .

Comparison with Structural Analogs

Key Observations :

  • Bromine vs. Benzyl/Fluorine : The bromine atom in the target compound may facilitate halogen bonding in enzyme active sites (e.g., MPO), whereas benzyl/fluorophenyl groups optimize π-π stacking or hydrophobic interactions .
  • Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit higher potency against cancer cells compared to brominated analogs, suggesting substituent polarity influences cytotoxicity .

Target Compound :

  • Synthesized via cyclization of 5-amino-1,2,3-triazole derivatives using isoamyl nitrite .

Yield and Efficiency :

  • Brominated derivatives generally exhibit lower yields (~30%) due to steric and electronic challenges in functionalization .
  • Fluorophenyl/phenoxyphenyl analogs achieve higher yields (50–70%) via optimized coupling conditions .

Pharmacological and Binding Properties

MPO Inhibition :

  • 7-Benzyl Analog : Forms hydrogen bonds with MPO residues His336 and Arg499, critical for catalytic inhibition .
  • Brominated Compound: Potential halogen bonding with MPO’s heme pocket, though direct crystallographic data are lacking .

Kinase Inhibition :

  • Imidazo[4,5-b]pyridine analogs (e.g., 21f) with bromine at C6 show nanomolar IC₅₀ against kinases, suggesting bromine’s role in ATP-binding pocket interactions .

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